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molecular formula C10H16O B8571978 3-Methyl-1-[(3-methylbut-2-en-1-yl)oxy]buta-1,3-diene CAS No. 54717-58-7

3-Methyl-1-[(3-methylbut-2-en-1-yl)oxy]buta-1,3-diene

Cat. No. B8571978
M. Wt: 152.23 g/mol
InChI Key: FMTWOCDQSALHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03978092

Procedure details

20 Parts of 1,1-di-(3-methyl-2-butenyloxy)-3-methyl-2-butene which was synthesized in Example 1, 43 parts of xylene, and 0.1 part of ammonium nitrate were charged in a flask, and the xylene was distilled off under reduced pressure (20 mmHg). Thereafter the bath temperature was maintained at not higher than 100°C., and the distillate was collected until the reaction was completed. Re-distilling the so obtained distillate, 5.15 parts of a fraction of a distillate boiling at 46.5°C./0.1 mmHg was obtained, which was confirmed to be 1-(3-methyl-2-butenyloxy)-3-methyl-1,3-butadiene from the results of IR, NMR, and high resolving power mass spectrum analyses. The analyses data are shown in Table 9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[NH4+].[CH3:6][C:7]([CH3:16])=[CH:8][CH2:9][O:10][CH:11]=[CH:12][C:13]([CH3:15])=[CH2:14]>C1(C)C(C)=CC=CC=1>[CH3:14][C:13]([CH3:15])=[CH:12][CH2:11][O:10][CH:9]([O:10][CH2:9][CH:8]=[C:7]([CH3:16])[CH3:6])[CH:8]=[C:7]([CH3:16])[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCOC=CC(=C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged in a flask
DISTILLATION
Type
DISTILLATION
Details
the xylene was distilled off under reduced pressure (20 mmHg)
DISTILLATION
Type
DISTILLATION
Details
the distillate was collected until the reaction
CUSTOM
Type
CUSTOM
Details
Re-distilling the so obtained distillate, 5.15 parts of a fraction of a distillate boiling at 46.5°C./0.1 mmHg was obtained
CUSTOM
Type
CUSTOM
Details
results of IR, NMR, and high resolving power mass spectrum analyses

Outcomes

Product
Name
Type
product
Smiles
CC(=CCOC(C=C(C)C)OCC=C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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